

An In-depth Technical Guide to the Thermodynamic Data of Cyanogen Fluoride

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Compound of Interest

Compound Name: Cyanogen fluoride

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This technical guide provides a comprehensive overview of the thermodynamic properties of **cyanogen fluoride** (FCN), a compound of interest in various chemical syntheses. The following sections detail its key thermodynamic parameters, the methodologies for their determination, and the relationships between these properties.

Core Thermodynamic Data

The thermodynamic properties of **cyanogen fluoride** have been determined and compiled in major thermochemical databases. The values presented below are primarily sourced from the NIST-JANAF Thermochemical Tables and the work of Gurvich et al., as cited in the NIST WebBook.

Table 1: Standard Molar Thermodynamic Properties of Cyanogen Fluoride (FCN) in the Gas Phase at 298.15 K and 1 bar

Property	Symbol	Value	Units	Source
Molar Mass	M	45.0158	g/mol	[1]
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	35.98	kJ/mol	[2]
Standard Molar Entropy	S°	225.40	J/(mol·K)	[2]
Molar Heat Capacity (constant pressure)	C _p	41.76	J/(mol·K)	[N/A]

Table 2: Shomate Equation Parameters for Gas Phase Cyanogen Fluoride

The heat capacity of **cyanogen fluoride** as a function of temperature can be represented by the Shomate equation:

$$C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2 \quad C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2$$

where:

- C_p

= heat capacity (J/mol·K)

- t

= temperature (K) / 1000

The following parameters are valid for the temperature range of 298.15 K to 600 K.

Parameter	Value
A	31.47113
B	54.06941
C	-49.18543
D	20.80230
E	-0.129733

Source: NIST-JANAF Thermochemical Tables

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of the thermodynamic properties of **cyanogen fluoride** are not readily available in the public domain, the values presented in the authoritative sources cited above are based on well-established experimental techniques. The following sections describe the general methodologies employed for determining these key thermodynamic parameters.

Determination of Enthalpy of Formation

The standard enthalpy of formation (Δ_fH°) of a compound is typically determined using reaction calorimetry. This involves measuring the heat evolved or absorbed in a chemical reaction involving the compound of interest. For a compound like **cyanogen fluoride**, this would likely involve a combustion reaction in a bomb calorimeter or a solution calorimeter to measure the enthalpy of a specific reaction.

A general workflow for determining the enthalpy of formation via combustion calorimetry is as follows:

- Sample Preparation: A precisely weighed sample of a related compound that reacts to form **cyanogen fluoride**, or **cyanogen fluoride** itself, is placed in a combustion bomb.
- Calorimetry: The bomb is filled with a high pressure of an oxidizing agent (e.g., oxygen or fluorine) and placed in a calorimeter, which is a container of water with a precise temperature measuring device.

- Combustion: The sample is ignited, and the heat released by the reaction causes a temperature rise in the surrounding water.
- Data Analysis: By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of reaction can be calculated from the measured temperature change.
- Hess's Law: The standard enthalpy of formation of **cyanogen fluoride** is then calculated from the experimental heat of reaction using Hess's Law, which involves combining the enthalpies of formation of the other reactants and products in the reaction.

Determination of Entropy and Heat Capacity

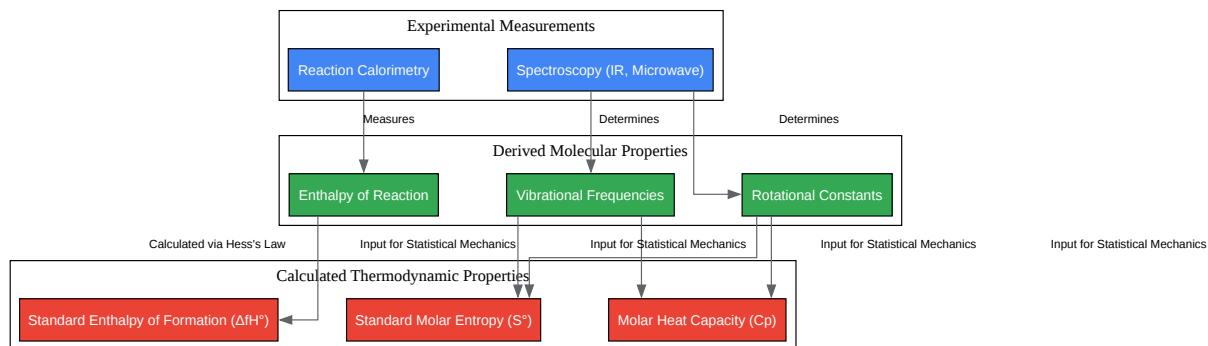
The standard molar entropy (S°) and heat capacity (C_p) of a gaseous molecule like **cyanogen fluoride** are most accurately determined using statistical mechanics, with experimental data obtained from spectroscopy.

The general workflow is as follows:

- Spectroscopic Measurements: The vibrational and rotational spectra of the molecule are measured using techniques such as infrared (IR) spectroscopy and microwave spectroscopy.
 - Vibrational Spectroscopy: IR spectroscopy is used to determine the fundamental vibrational frequencies of the molecule. For FCN, the C≡N and C-F stretching and the F-C-N bending modes would be identified.
 - Microwave Spectroscopy: This technique provides highly accurate measurements of the rotational constants of the molecule, which are related to its moments of inertia.
- Calculation of Molecular Parameters: From the spectroscopic data, key molecular parameters such as vibrational frequencies and rotational constants are derived.
- Statistical Mechanics Calculations: The entropy and heat capacity are then calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom. The standard formulas from statistical mechanics are used, which incorporate the experimentally determined molecular parameters.

Logical Relationships and Workflows

The determination of the thermodynamic properties of **cyanogen fluoride** follows a logical progression, starting from fundamental experimental measurements and leading to the calculated thermodynamic functions. This relationship can be visualized as follows:



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Caption: Workflow for the determination of thermodynamic properties of **cyanogen fluoride**.

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References

- 1. Cyanogen fluoride - Wikipedia [en.wikipedia.org]

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